Cas no 941716-84-3 (N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine)

N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine is a specialized organic compound featuring a pyrazine and piperidine structural motif. Its unique heterocyclic framework makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of the N-methyl and methylpyrazine groups enhances its reactivity and potential for selective functionalization. This compound is particularly useful in medicinal chemistry for targeting central nervous system (CNS) receptors or enzyme modulation due to its balanced lipophilicity and steric properties. Its well-defined structure allows for precise derivatization, supporting the synthesis of novel analogs with tailored pharmacological profiles. Suitable for controlled laboratory use under standard safety protocols.
N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine structure
941716-84-3 structure
Product Name:N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine
CAS No:941716-84-3
MF:C12H20N4
MW:220.314002037048
CID:1000690
PubChem ID:24229603
Update Time:2025-05-20

N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine
    • N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine
    • DTXSID90640313
    • 941716-84-3
    • methyl({[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methyl})amine
    • MFCD09879920
    • N-Methyl-1-(1-(6-methylpyrazin-2-yl)piperidin-3-yl)methanamine
    • N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine,97%
    • AKOS026808541
    • MS-22054
    • FT-0737098
    • DB-079797
    • N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine
    • Inchi: 1S/C12H20N4/c1-10-6-14-8-12(15-10)16-5-3-4-11(9-16)7-13-2/h6,8,11,13H,3-5,7,9H2,1-2H3
    • InChI Key: CBRQUNBWUQBINE-UHFFFAOYSA-N
    • SMILES: N1(C2C=NC=C(C)N=2)CCCC(CNC)C1

Computed Properties

  • Exact Mass: 220.16900
  • Monoisotopic Mass: 220.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 362.8±42.0 °C at 760 mmHg
  • Flash Point: 173.2±27.9 °C
  • PSA: 41.05000
  • LogP: 1.67670
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine Security Information

N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M103575-10mg
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine
941716-84-3
10mg
$ 50.00 2022-06-04
TRC
M103575-50mg
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine
941716-84-3
50mg
$ 115.00 2022-06-04
TRC
M103575-100mg
N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine
941716-84-3
100mg
$ 185.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615923-250mg
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-3-amine
941716-84-3 98%
250mg
¥1243.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615923-1g
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-3-amine
941716-84-3 98%
1g
¥4032.00 2024-04-24

Additional information on N-methyl-1-(6-methylpyrazin-2-yl)piperid-3-ylmethylamine

N-Methyl-1-(6-Methylpyrazin-2-Yl)Piperid-3-Ylmethylamine: A Comprehensive Overview

N-Methyl-1-(6-Methylpyrazin-2-Yl)Piperid-3-Ylmethylamine, also known by its CAS registry number 941716-84-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic versatility.

The molecular structure of this compound is characterized by a piperidine ring substituted at the 3-position with a methylamino group and at the 1-position with a 6-methylpyrazinyl group. The presence of these substituents imparts unique electronic and steric properties, making it an interesting target for further research in drug discovery and material science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies, including palladium-catalyzed cross-coupling reactions and multi-component synthesis strategies. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for large-scale production.

In terms of biological activity, studies have shown that N-Methyl-piperidine derivatives like this compound exhibit promising anti-inflammatory and antioxidant properties. These findings suggest potential applications in the development of novel therapeutic agents for chronic inflammatory diseases and oxidative stress-related disorders.

Moreover, computational studies using molecular docking techniques have revealed that this compound has a high binding affinity towards several key enzymes involved in metabolic pathways. This indicates its potential as a lead molecule in drug design, particularly in targeting enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

The integration of green chemistry principles into the synthesis of this compound has also been explored, emphasizing the use of environmentally friendly solvents and catalysts to minimize ecological impact. Such approaches align with current global efforts to promote sustainable chemical practices.

In conclusion, N-Methyl-1-(6-Methylpyrazin-2-Yl)Piperid-3-Ylmethylamine represents a valuable addition to the library of piperidine derivatives with promising prospects in both academic research and industrial applications. Continued exploration into its synthetic methods, biological activities, and environmental impact will undoubtedly contribute to its broader utilization in various fields.

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